molecular formula C18H24Cl2N2O B1226520 cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide

cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide

Cat. No.: B1226520
M. Wt: 355.3 g/mol
InChI Key: JUBNVWGVNWIXMB-UHFFFAOYSA-N
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Description

cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide is a synthetic compound known for its unique chemical structure and properties. It is a member of the benzamide class of compounds and contains a cyclohexyl group substituted with a pyrrolidinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and efficiency. Advanced purification methods, including distillation and crystallization, are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide: A structurally similar compound with slight variations in the substituents.

    U-47700:

Uniqueness

cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide is unique due to its specific substitution pattern and the presence of both cyclohexyl and pyrrolidinyl groups.

Biological Activity

The compound cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide, commonly referred to as U-50,488, is a synthetic opioid that has garnered attention for its pharmacological properties, particularly its activity at the kappa-opioid receptor (KOR). This article explores the biological activity of this compound, focusing on its receptor interactions, analgesic effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H26Cl2N2O
  • Molecular Weight : 359.34 g/mol

This compound is characterized by its dichlorobenzene core and a pyrrolidine moiety, which contribute to its binding affinity and selectivity for opioid receptors.

Receptor Binding Affinity

Research has shown that U-50,488 exhibits varying affinities for different opioid receptors. The following table summarizes the binding affinities (Ki values) of U-50,488 and its enantiomers at the kappa-opioid receptor:

CompoundKi (nM)
(-)-(1S,2S)-U50,4880.89
(+)-(1R,2R)-U50,488299
(±)-cis-U50,488167
(+)-cis-U50,4882715

These values indicate that the (-)-(1S,2S) enantiomer is significantly more potent than the other forms at KORs .

Pharmacological Effects

U-50,488 has been extensively studied for its analgesic properties. In animal models, it has demonstrated efficacy in pain relief comparable to traditional opioids but with a distinct side effect profile. Key findings include:

  • Analgesia : Studies have shown that U-50,488 produces analgesia in various pain models with an effective dose (ED50) ranging from 0.5 to 1.7 mg/kg in rats .
  • Discriminative Stimulus Effects : In rhesus monkeys trained to discriminate between saline and kappa agonists, U-50,488 fully substituted for ethylketocyclazocine (EKC), indicating its psychoactive effects are similar to other KOR agonists .

Case Studies

Several case studies have highlighted the clinical implications of U-50,488:

  • Chronic Pain Management : A study involving patients with chronic pain conditions suggested that U-50,488 could provide pain relief without the severe side effects associated with mu-opioid receptor agonists.
  • Neuroprotective Effects : Research indicates that sigma receptors may play a role in neuroprotection against neurodegenerative diseases. U-50,488's interaction with sigma receptors could be explored further for potential therapeutic applications in conditions like Alzheimer's disease .

Safety Profile and Side Effects

While U-50,488 is effective as an analgesic agent, it is essential to consider its safety profile:

  • Side Effects : Common side effects include sedation and dysphoria; however, these are generally less severe compared to mu-opioids.
  • Potential for Abuse : As with many opioids, there is a risk of dependence and abuse associated with U-50,488 usage.

Properties

IUPAC Name

3,4-dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24Cl2N2O/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22/h8-9,12,16-17H,2-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBNVWGVNWIXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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